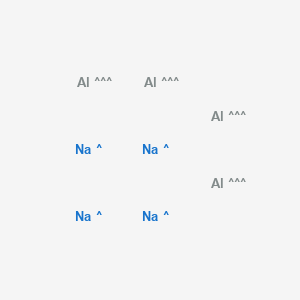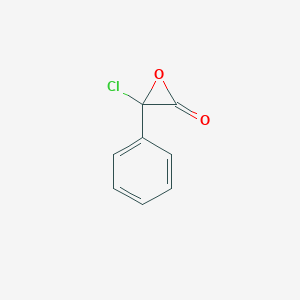
3-Chloro-3-phenyloxiran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-phenyloxiran-2-one is an organic compound that belongs to the class of epoxides It is characterized by the presence of a three-membered oxirane ring with a chlorine atom and a phenyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-3-phenyloxiran-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetyl chloride with sodium hypochlorite in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions typically include maintaining a temperature range of 0-5°C and using a solvent such as dichloromethane to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-phenyloxiran-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include phenylglyoxylic acid or benzoyl chloride.
Reduction: Products include 3-chloro-3-phenyl-1,2-propanediol.
Applications De Recherche Scientifique
3-Chloro-3-phenyloxiran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers and resins, where its reactive oxirane ring is valuable for cross-linking processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-phenyloxiran-2-one involves its ability to undergo nucleophilic attack due to the presence of the electrophilic oxirane ring. This reactivity allows it to interact with various molecular targets, including enzymes and nucleic acids. The compound can form covalent bonds with these targets, leading to potential biological effects such as inhibition of enzyme activity or disruption of DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene oxide: Similar in structure but lacks the chlorine atom.
Epichlorohydrin: Contains a chlorine atom but has a different substitution pattern on the oxirane ring.
Phenylglycidyl ether: Similar in having a phenyl group attached to the oxirane ring but lacks the chlorine atom.
Uniqueness
3-Chloro-3-phenyloxiran-2-one is unique due to the presence of both a chlorine atom and a phenyl group on the oxirane ring. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The chlorine atom enhances the electrophilicity of the oxirane ring, making it more reactive towards nucleophiles, while the phenyl group provides additional stability and potential for further functionalization.
Propriétés
Numéro CAS |
138061-24-2 |
|---|---|
Formule moléculaire |
C8H5ClO2 |
Poids moléculaire |
168.57 g/mol |
Nom IUPAC |
3-chloro-3-phenyloxiran-2-one |
InChI |
InChI=1S/C8H5ClO2/c9-8(7(10)11-8)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
UJAMQIAYZADBCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


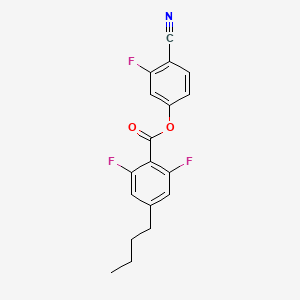
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)

![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)

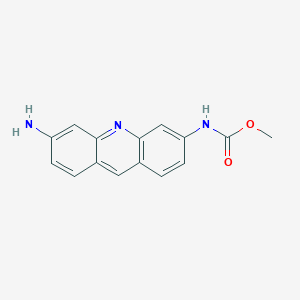
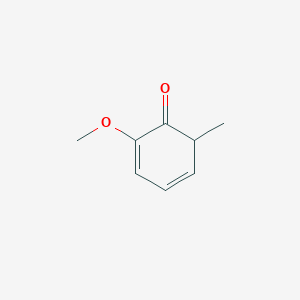

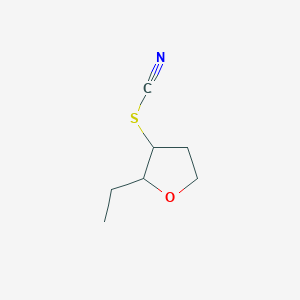
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
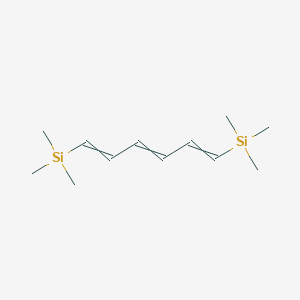
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
